1,1-Diisopropoxy-3,3-dimethoxycyclobutane

Description

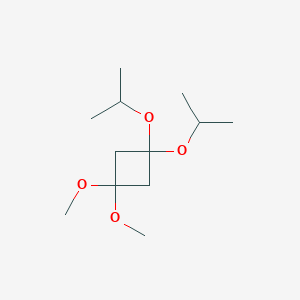

Structure

3D Structure

Properties

Molecular Formula |

C12H24O4 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane |

InChI |

InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3 |

InChI Key |

BLBFWKHVNKOABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CC(C1)(OC)OC)OC(C)C |

Origin of Product |

United States |

Reaction Chemistry and Transformative Applications of 1,1 Diisopropoxy 3,3 Dimethoxycyclobutane

Reactivity Governed by Cyclobutane (B1203170) Ring Strain

The chemical behavior of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane is intrinsically linked to the high ring strain of its central cyclobutane core. This strain, a combination of angle and torsional strain, renders the molecule significantly less stable than its acyclic counterparts and provides the thermodynamic driving force for many of its characteristic reactions.

Angle Strain and Torsional Strain Effects on Molecular Stability and Reactivity

The cyclobutane ring deviates significantly from the ideal tetrahedral bond angle of 109.5°. In a planar conformation, the internal C-C-C bond angles would be 90°, leading to substantial angle strain. To alleviate some of this strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. This puckering slightly decreases the bond angles to around 88°, which marginally increases angle strain but significantly reduces the torsional strain that would arise from the eclipsing of hydrogen atoms and substituents in a planar structure.

Table 1: Comparison of Strain Energies in Cycloalkanes

| Cycloalkane | Total Strain Energy (kcal/mol) | Primary Contributor to Strain |

| Cyclopropane (B1198618) | 27.5 | Angle Strain |

| Cyclobutane | 26.3 | Angle and Torsional Strain |

| Cyclopentane | 6.2 | Torsional Strain |

| Cyclohexane | 0 | (Essentially Strain-Free) |

Thermally and Photochemically Induced Transformations

While specific studies on the thermal and photochemical transformations of this compound are not extensively documented, the behavior of related cyclobutane derivatives provides significant insight. Thermally, the high strain energy of the cyclobutane ring can lead to cleavage of the C-C bonds at elevated temperatures. For 1,1,3,3-tetraalkoxycyclobutanes, this thermal decomposition would likely proceed via a diradical intermediate, leading to the formation of two molecules of a ketene (B1206846) acetal (B89532).

Photochemically, cyclobutanes can undergo ring cleavage or rearrangement reactions. The presence of oxygen atoms in the alkoxy groups of this compound means that, upon UV irradiation, excitation could lead to the formation of radical intermediates. These intermediates could then undergo a variety of transformations, including fragmentation to form olefinic products. For instance, photochemical α-cleavage is a known reaction for cyclic ketones and could be a potential pathway for related cyclobutane derivatives under photolytic conditions.

Ring-Opening Reactions of the Cyclobutane Core

The release of ring strain is a powerful driving force for the ring-opening reactions of this compound. These reactions can be initiated by acids, bases, nucleophiles, or electrophiles, each leading to a distinct set of products and applications in organic synthesis.

Acid-Catalyzed Ring Cleavage Mechanisms

The acetal functional groups at the 1 and 3 positions of this compound are particularly susceptible to acid-catalyzed hydrolysis. In the presence of an acid, one of the ether oxygens is protonated, creating a good leaving group. Subsequent cleavage of a C-O bond can lead to the formation of a stabilized carbocation, which is then attacked by a nucleophile (such as water).

For this compound, acid-catalyzed cleavage would likely proceed through the formation of an oxocarbenium ion intermediate. This can then lead to the opening of the cyclobutane ring to relieve ring strain. For example, the related compound, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, undergoes hydrolysis with trifluoroacetic acid to yield diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This demonstrates the lability of the geminal dialkoxy groups under acidic conditions. A full ring-opening can be envisioned under stronger acidic conditions or with the assistance of a nucleophile, leading to functionalized acyclic products.

Table 2: Plausible Intermediates in Acid-Catalyzed Reactions

| Reactant | Acid Catalyst | Key Intermediate | Potential Product Type |

| This compound | H₃O⁺ | Oxocarbenium ion | Ring-opened dicarbonyl compound |

| Donor-Acceptor Cyclobutane | Lewis Acid (e.g., AlCl₃) | Zwitterionic intermediate | γ-substituted ester |

Base-Mediated Ring Expansions and Contractions

While less common for simple alkoxy-substituted cyclobutanes, base-mediated rearrangements can occur in appropriately functionalized cyclobutane systems. These reactions often involve the formation of a carbanion adjacent to the ring, which can then initiate a ring expansion or contraction. For this compound itself, the absence of acidic protons alpha to a carbonyl group makes direct base-mediated ring transformations less likely. However, if the structure were modified to include electron-withdrawing groups, base-catalyzed rearrangements could become feasible pathways for the synthesis of other cyclic systems.

Nucleophilic Attack and Electrophilic Activation of the Cyclobutane Ring

The reactivity of the cyclobutane ring towards nucleophiles and electrophiles is highly dependent on its substitution pattern. In the case of this compound, the four electron-donating alkoxy groups make the ring electron-rich. This electronic nature makes the cyclobutane ring itself less susceptible to direct nucleophilic attack unless activated.

However, in the context of "donor-acceptor" cyclobutanes, where the ring is substituted with both electron-donating and electron-withdrawing groups, nucleophilic ring-opening is a well-established reaction. A Lewis acid can coordinate to an acceptor group, activating the cyclobutane towards nucleophilic attack, leading to a 1,4-addition type product. While this compound is a "donor-donor" system, understanding the principles of donor-acceptor cyclobutane chemistry provides a framework for designing reactions where this compound could act as the donor component.

Electrophilic activation of the cyclobutane ring is also a plausible reaction pathway. The oxygen atoms of the alkoxy groups can be targeted by electrophiles. For instance, reaction with a Lewis acid could activate one of the C-O bonds, making the adjacent carbon atom electrophilic and susceptible to attack by a nucleophile, which could in turn trigger a ring-opening cascade.

Rearrangement Reactions and Skeletal Transformations

The cyclobutane ring is characterized by significant angle and torsional strain, making it susceptible to reactions that lead to more stable five- or six-membered rings. While specific literature on the rearrangement of this compound is not extensively detailed, analogous cyclobutane systems are known to undergo a variety of skeletal transformations. These reactions are typically promoted by thermal, photochemical, or catalytic conditions (acidic or metallic).

Potential rearrangement pathways for this compound could involve:

Ring-opening reactions: Under acidic or thermal stress, the cyclobutane ring could cleave to form linear butane (B89635) derivatives. The presence of alkoxy substituents can influence the regioselectivity of this cleavage.

Ring-expansion reactions: Lewis acid catalysis could potentially promote a Wagner-Meerwein type rearrangement, leading to the formation of substituted cyclopentanone (B42830) derivatives.

These transformations are crucial for converting simple building blocks into more complex molecular architectures, a key strategy in the synthesis of natural products and their analogs. frontiersin.org The construction of polycyclic scaffolds often relies on strategic rearrangement and annulation reactions to build molecular complexity efficiently. frontiersin.orgnih.gov

Reactivity of the Acetal and Ketal Moieties

The presence of both diisopropoxy (ketal) and dimethoxy (acetal, assuming it's formally derived from a ketone and formaldehyde, though structurally it's a ketal as well) groups on the same cyclobutane core provides distinct opportunities for selective manipulation and further functionalization.

The acetal and ketal groups serve as protecting groups for a 1,3-dicarbonyl functionality. Controlled hydrolysis under acidic conditions is a fundamental transformation to unmask these carbonyl groups, yielding cyclobutane-1,3-dione (B95015). The rate of hydrolysis can potentially be tuned by varying the acid catalyst and reaction conditions, allowing for selective deprotection if the reactivities of the isopropoxy and methoxy (B1213986) groups differ significantly.

The general reaction for hydrolysis is as follows:

This compound + H₂O/H⁺ → Cyclobutane-1,3-dione + 2 CH₃OH + 2 (CH₃)₂CHOH

The term "decarboxylation" refers to the loss of a carboxyl group. The parent compound, this compound, does not possess a carboxyl group. However, this terminology could apply to subsequent reactions of derivatives. For instance, if the resulting cyclobutane-1,3-dione is subjected to reactions that introduce a carboxylic acid moiety, a subsequent decarboxylation step could be a key transformation. nih.gov The irreversible nature of decarboxylation can serve as a thermodynamic sink, driving a reaction sequence to completion. nih.gov

Trans-ketalization or trans-acetalization is an equilibrium-driven process where the alkoxy groups of a ketal or acetal are exchanged with another alcohol in the presence of an acid catalyst. organic-chemistry.org This reaction allows for the modification of the protecting groups on the cyclobutane core. For example, reacting this compound with a diol like ethylene (B1197577) glycol could lead to the formation of spirocyclic ketals, which may offer different stability or reactivity profiles. This process is valuable for tailoring the properties of the protecting group to be compatible with subsequent synthetic steps.

| Reactant | Reagent | Catalyst | Product |

| This compound | Ethylene Glycol | H⁺ (e.g., TsOH) | Spirocyclic ketal derivative |

| This compound | Propan-1-ol | H⁺ (e.g., H₂SO₄) | Mixed or fully exchanged propoxy ketals |

This table represents potential trans-ketalization reactions based on general chemical principles.

Cascade reactions, where multiple bonds are formed in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, are powerful tools for rapidly building molecular complexity from simple precursors. 20.210.105nih.gov These processes are highly valued for their efficiency, atom economy, and reduction of waste. nih.gov

This compound can be envisioned as a key participant in such processes, primarily by serving as a stable precursor to the reactive cyclobutane-1,3-dione. The in situ generation of the dione (B5365651) via hydrolysis can trigger a cascade sequence. For example, the dione could undergo a Knoevenagel condensation followed by an intramolecular cyclization or participate as the 1,3-dicarbonyl component in MCRs like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction, leading to diverse heterocyclic scaffolds. nih.govbeilstein-journals.org MCRs are particularly effective in generating libraries of compounds for drug discovery. beilstein-journals.org

This compound as a Versatile Synthetic Building Block

The combination of a strained ring and protected functional groups makes this compound a valuable and versatile building block in organic synthesis. nih.govresearchgate.net

The primary utility of this compound lies in its role as a synthetic equivalent (synthon) for the cyclobutane-1,3-dione moiety. This dione is a precursor to a wide array of more complex molecules. For instance, it can be used to construct:

Fused bicyclic systems: Through intramolecular aldol (B89426) reactions or Robinson annulation-type sequences.

Spirocyclic compounds: By reacting with bifunctional reagents.

Heterocyclic scaffolds: Condensation with reagents like hydrazines, hydroxylamine, or ureas can yield pyrazoles, isoxazoles, and pyrimidines, respectively.

Complex polycyclic scaffolds: The dione can be a key starting material in total synthesis, where its reactivity is harnessed to build intricate molecular frameworks, including tetracyclic systems. nih.govnih.gov

By providing a stable, storable source of the potentially less stable cyclobutane-1,3-dione, this compound facilitates the synthesis of diverse and complex molecular targets.

| Precursor | Key Intermediate | Target Scaffold Class |

| This compound | Cyclobutane-1,3-dione | Fused Carbocycles |

| This compound | Cyclobutane-1,3-dione | Spirocycles |

| This compound | Cyclobutane-1,3-dione | Fused Heterocycles (e.g., Pyrazoles) |

This table illustrates the role of this compound as a precursor to various molecular scaffolds via the cyclobutane-1,3-dione intermediate.

Insufficient Information to Generate Article on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the reaction chemistry, transformative applications, and role in stereoselective synthesis of the chemical compound This compound .

While searches confirmed the existence of this compound, with an assigned CAS number of 1951441-67-0, detailed research findings on its utility in cycloaddition and condensation reactions or its application as an intermediate in stereoselective synthesis are not available in the public domain. The initial search results often led to a similarly named but structurally different compound, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, or discussed the general chemistry of cyclobutane derivatives without specific mention of this compound.

The strict adherence to the provided outline, which requires thorough and scientifically accurate content for specific subsections on the compound's reaction chemistry, is therefore not feasible. Generating an article under these constraints would necessitate speculation or the misattribution of properties from related but distinct chemical entities, which would compromise the scientific accuracy and integrity of the content.

Consequently, a detailed and informative article focusing solely on the chemical compound “this compound” as per the requested outline cannot be produced at this time due to the absence of requisite research data.

Advanced Spectroscopic and Structural Elucidation of 1,1 Diisopropoxy 3,3 Dimethoxycyclobutane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for probing the molecular structure of 1,1-diisopropoxy-3,3-dimethoxycyclobutane in solution. It provides detailed information about the connectivity of atoms, their spatial relationships, and the dynamic processes occurring within the molecule.

The ¹H and ¹³C NMR spectra of this compound are expected to reveal a set of distinct signals corresponding to the unique chemical environments of the protons and carbons in the molecule.

In the ¹H NMR spectrum, the methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet, while the isopropoxy groups would exhibit a doublet for the six equivalent methyl protons (-CH(CH₃)₂) and a septet for the single methine proton (-CH(CH₃)₂). The cyclobutane (B1203170) ring protons are expected to present a more complex splitting pattern, likely an AA'BB' or related second-order system, due to their magnetic non-equivalence in a non-planar ring conformation.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom. youtube.com The chemical shifts can be predicted based on the substitution pattern. The quaternary carbons of the cyclobutane ring bonded to the alkoxy groups (C1 and C3) would appear at a characteristic downfield shift. The methylene (B1212753) carbons of the cyclobutane ring (C2 and C4) would resonate at a higher field. The carbons of the methoxy and isopropoxy groups would also have their own characteristic chemical shifts. youtube.comresearchgate.netorganicchemistrydata.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity. COSY would establish the coupling between the methine and methyl protons of the isopropoxy groups and the geminal and vicinal protons of the cyclobutane ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

| Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Cyclobutane -CH₂- | ~2.0 - 2.5 | m | ~35 - 45 |

| Methoxy -OCH₃ | ~3.2 | s | ~50 - 55 |

| Isopropoxy -OCH(CH₃)₂ | ~3.8 - 4.0 | sept | ~65 - 70 |

| Isopropoxy -OCH(CH₃)₂ | ~1.2 | d | ~22 - 25 |

| Cyclobutane C(OR)₂ | - | - | ~90 - 100 |

The conformation of the cyclobutane ring, which is typically puckered rather than planar to relieve ring strain, can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. ic.ac.ukslideshare.netutdallas.edu

The magnitude of the ³JHH values between adjacent protons on the cyclobutane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the puckering angle of the cyclobutane ring.

NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the through-space proximity of protons. For instance, observing an NOE between a proton on one of the alkoxy groups and a proton on the cyclobutane ring can help determine the relative orientation of the substituents. This is particularly useful for establishing the stereochemistry at the C1 and C3 positions and the preferred conformation of the alkoxy groups.

The rotation around the C-O bonds of the sterically hindered isopropoxy and methoxy groups may be restricted, leading to the observation of distinct NMR signals for conformers at low temperatures. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such conformational changes. nih.govacs.orgnih.govmontana.edu

By acquiring NMR spectra at various temperatures, it may be possible to observe the coalescence of signals as the rate of rotation increases. From the coalescence temperature and the difference in chemical shifts between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This would provide valuable insight into the steric hindrance and conformational flexibility of the alkoxy substituents on the cyclobutane ring. researchgate.net

X-ray Crystallography for Precise Molecular Architecture

A single-crystal X-ray diffraction analysis of this compound would provide the exact coordinates of each atom in the crystal lattice. From this data, precise bond lengths, bond angles, and dihedral angles can be calculated.

The C-C bond lengths within the cyclobutane ring are expected to be typical for single bonds, although they may be slightly elongated due to ring strain. The C-O bond lengths of the alkoxy groups will also be determined. The bond angles within the cyclobutane ring are expected to deviate significantly from the ideal tetrahedral angle of 109.5° due to the ring's puckered nature. ic.ac.ukslideshare.net The puckering angle of the cyclobutane ring, a key conformational parameter, can be precisely determined from the dihedral angles.

| Parameter | Expected Value |

|---|---|

| C-C Bond Length (ring) | 1.54 - 1.56 Å |

| C-O Bond Length (methoxy) | 1.41 - 1.43 Å |

| C-O Bond Length (isopropoxy) | 1.42 - 1.44 Å |

| C-C-C Bond Angle (ring) | ~88 - 90° |

| O-C-O Bond Angle | ~110 - 115° |

| Cyclobutane Puckering Angle | ~20 - 35° |

The crystal structure would also reveal how the molecules of this compound are arranged in the solid state. The packing of the molecules is governed by intermolecular forces. mdpi.comias.ac.inrsc.org In this case, due to the absence of strong hydrogen bond donors, the packing is likely to be dominated by weaker van der Waals interactions and dipole-dipole interactions arising from the polar C-O bonds. nih.govnih.gov The analysis of the crystal packing can provide insights into the physical properties of the compound, such as its melting point and solubility.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Environment

The vibrational spectrum of this compound is expected to be rich and informative, providing a detailed picture of its molecular structure. The key features in its Infrared (IR) and Raman spectra will arise from the vibrations of the cyclobutane ring, the C-O-C ether linkages, and the alkyl groups (methoxy and isopropoxy).

The cyclobutane ring itself will exhibit characteristic vibrational modes. The ring puckering vibration, a low-frequency mode, is a hallmark of cyclobutane and its derivatives. For cyclobutane, this mode is observed at a low frequency, and its exact position in the target molecule will be influenced by the bulky alkoxy substituents. The presence of these substituents is likely to introduce some strain, which could shift the frequency of this and other ring modes.

The most prominent bands in the IR spectrum are expected to be the C-O stretching vibrations of the ether functional groups. Ethers typically show strong C–O single-bond stretching absorptions in the range of 1050 to 1150 cm⁻¹. pressbooks.pub Given the presence of both methoxy and isopropoxy groups, a broad and complex band in this region is anticipated, likely with multiple overlapping peaks. Phenyl alkyl ethers, for comparison, show two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹. pressbooks.pub

The C-H stretching vibrations of the methyl and isopropyl groups will appear in the 2850-3000 cm⁻¹ region. The symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups of the cyclobutane ring, as well as those of the isopropoxy groups, will contribute to a series of sharp bands in this region.

Raman spectroscopy will provide complementary information. While C-O stretching bands are also Raman active, the symmetric vibrations of the cyclobutane ring and the C-C skeletal vibrations of the isopropoxy groups are expected to give rise to distinct and potentially strong Raman signals. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecular skeleton, which may be weak in the IR spectrum.

Predicted Key Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching (Alkyl) | 2850 - 3000 | Strong | Medium-Strong |

| C-O-C Asymmetric Stretching | 1050 - 1150 | Strong | Medium |

| C-C Stretching (Ring and Alkyl) | 800 - 1200 | Medium-Weak | Strong |

| CH₂ and CH₃ Bending | 1350 - 1470 | Medium | Medium |

| Ring Puckering/Deformation | < 400 | Weak | Medium |

Mass Spectrometry for Mechanistic Pathway Analysis (e.g., Fragmentation Patterns)

The mass spectrum of this compound under electron impact (EI) ionization is expected to exhibit a series of characteristic fragment ions that can provide valuable information about its structure and the mechanistic pathways of its fragmentation. While the molecular ion peak ([M]⁺) may be observed, it is often of low abundance for cyclic ethers due to the facile fragmentation of the ring. nih.gov

The fragmentation of cyclobutane derivatives upon electron impact is known to involve characteristic ring cleavage. researchgate.net For cyclic ethers, common fragmentation mechanisms include α-cleavage and inductive cleavage. researchgate.netuga.edu The fragmentation of this compound is likely to be initiated by the ionization of one of the oxygen atoms, followed by cleavage of adjacent bonds.

A primary fragmentation pathway is expected to be the cleavage of the cyclobutane ring. This can occur through a retro [2+2] cycloaddition reaction, leading to the formation of two alkene molecules, each substituted with alkoxy groups. For instance, cleavage could yield 1,1-dimethoxyethene (B1580634) and 1,1-diisopropoxyethene radical cations.

Another significant fragmentation pathway involves the loss of alkoxy groups. The loss of a methoxy radical (•OCH₃, 31 Da) or an isopropoxy radical (•OCH(CH₃)₂, 59 Da) from the molecular ion would lead to the formation of stable oxonium ions. Subsequent loss of an alkene from these ions is also a plausible fragmentation route.

Alpha-cleavage, which is the cleavage of a C-C bond adjacent to the oxygen atom, is a dominant fragmentation pathway for ethers. openstax.org In this molecule, α-cleavage could involve the breaking of a bond within the isopropoxy group, leading to the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) from the isopropoxy moiety.

The fragmentation pattern can be summarized as a competition between ring cleavage and the loss of substituents. The relative abundance of the resulting fragment ions will depend on the stability of the carbocations and radicals formed.

Predicted Major Fragment Ions in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Ionization of the parent molecule |

| [M - 31]⁺ | Loss of a methoxy radical (•OCH₃) | α-cleavage |

| [M - 59]⁺ | Loss of an isopropoxy radical (•OCH(CH₃)₂) | α-cleavage |

| [M - 43]⁺ | Loss of a propyl radical (•C₃H₇) | Rearrangement and cleavage |

| Various | Fragments from ring cleavage (e.g., [C₄H₈O₂]⁺, [C₆H₁₂O₂]⁺) | Retro [2+2] cycloaddition |

Computational and Theoretical Investigations of 1,1 Diisopropoxy 3,3 Dimethoxycyclobutane

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic makeup of a molecule. For 1,1-Diisopropoxy-3,3-dimethoxycyclobutane, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

A molecular orbital (MO) analysis for this compound would reveal the distribution and energies of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

The presence of four electron-donating alkoxy groups (two methoxy (B1213986) and two isopropoxy) would significantly influence the electronic properties of the cyclobutane (B1203170) ring. The oxygen atoms in these groups possess lone pairs of electrons that can engage in hyperconjugation with the sigma framework of the cyclobutane ring. This interaction would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO would be relatively high in energy, indicating a lower propensity to accept electrons.

The charge distribution, likely calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would show a significant partial negative charge on the oxygen atoms due to their high electronegativity. The carbon atoms bonded to these oxygens (C1 and C3 of the cyclobutane ring) would, in turn, bear a partial positive charge. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity.

Table 1: Predicted Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Energy Level | Key Contributing Atomic Orbitals | Implications for Reactivity |

|---|---|---|---|

| HOMO | Relatively High | p-orbitals of oxygen lone pairs, σ-orbitals of the cyclobutane ring | Susceptible to reaction with electrophiles |

Reactivity descriptors derived from quantum chemical calculations can predict the most likely sites for chemical reactions.

Fukui Functions would be employed to identify the regions of the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the areas around the oxygen atoms would likely show a high value for the Fukui function corresponding to electrophilic attack, consistent with the presence of lone pairs.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this molecule, the MEP would show regions of negative potential (typically colored red) around the oxygen atoms, indicating the most likely sites for interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atoms attached to the oxygens.

Conformational Analysis and Energy Landscape Mapping

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.org The substituents on the ring play a crucial role in determining the specifics of this puckering.

For this compound, several puckered conformations would be possible. The puckering of the cyclobutane ring leads to two distinct positions for substituents: axial and equatorial. acs.org The bulky isopropoxy groups and the smaller methoxy groups will have different steric requirements, which will dictate the most stable conformation.

Computational methods can be used to map the potential energy surface of the molecule as a function of its puckering angle. This would identify the lowest energy (most stable) conformations and the energy barriers between them. It is highly probable that the most stable conformation would be one that minimizes steric hindrance between the bulky isopropoxy groups and the methoxy groups. The interconversion between different puckered conformations would occur via a planar transition state, and the energy barrier for this process is typically low for cyclobutane derivatives. slideshare.net

The presence of four alkoxy groups at the 1 and 3 positions is expected to have a significant impact on the puckering of the cyclobutane ring. The steric bulk of these groups will be a primary factor. To minimize steric repulsion, the ring is likely to adopt a puckered conformation where the largest groups (isopropoxy) occupy positions that minimize their interaction with each other and with the methoxy groups.

Furthermore, electronic effects, such as dipole-dipole interactions between the polar C-O bonds, will also influence the preferred conformation. Quantum chemical calculations would be essential to accurately model these competing steric and electronic effects and to predict the precise puckering angle and the relative energies of the different conformers. Studies on other substituted cyclobutanes have shown that both steric and electronic factors are important in determining the ring's geometry. acs.org

Table 2: Predicted Conformational Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Ring Conformation | Puckered (non-planar) | Relief of torsional strain |

| Most Stable Conformer | Arrangement that minimizes steric repulsion between alkoxy groups | Steric bulk of isopropoxy and methoxy groups |

| Interconversion Barrier | Relatively low | Transition through a planar state |

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies can provide detailed insights into the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For example, the hydrolysis of the acetal (B89532) groups in this molecule under acidic conditions could be modeled. Such a study would identify the transition state structures for the protonation of the oxygen atoms and the subsequent cleavage of the C-O bonds. The calculated activation energies would provide a quantitative measure of the reaction rate.

Furthermore, theoretical calculations could explore the potential for ring-opening reactions, which are characteristic of strained cyclobutane rings. The presence of the electron-donating alkoxy groups might influence the facility of such reactions. By mapping the potential energy surface, computational studies could predict whether such reactions are energetically feasible and what products would be formed.

Transition State Elucidation for Ring Opening and Other Transformations

The elucidation of transition state (TS) structures is fundamental to understanding the kinetics and mechanism of a chemical reaction. For a molecule like this compound, a primary transformation of interest is the thermal ring-opening, which relieves ring strain. This process can occur through different pathways, most notably a concerted electrocyclic ring-opening or a stepwise mechanism involving a diradical intermediate.

Computational chemists locate these transition states on the potential energy surface using algorithms that search for a first-order saddle point—a geometry that is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path.

For the thermal ring-opening of a 1,1,3,3-tetraalkoxycyclobutane, two primary pathways are considered:

Concerted Pathway: The two carbon-carbon bonds of the cyclobutane ring break simultaneously to form two new olefin products. The transition state for this pericyclic reaction would show partial C-C bond breaking and nascent double bond formation.

Stepwise (Diradical) Pathway: One C-C bond cleaves first to form a 1,4-diradical intermediate. This intermediate then undergoes a second bond cleavage to yield the final products. This pathway involves two transition states, one for each bond-breaking event, and the diradical exists as a true intermediate.

Computational studies on similar systems suggest that the substitution pattern heavily influences which pathway is energetically favored. The presence of alkoxy groups, which can stabilize radical centers through resonance, may lower the energy barrier for the stepwise diradical pathway compared to an unsubstituted cyclobutane.

Reaction Coordinate Analysis and Energy Profiles

A reaction coordinate analysis computationally maps the energetic pathway from reactants to products, providing a detailed energy profile of the transformation. This analysis involves calculating the energy of the system at various points along the reaction path, with the highest point on this path being the transition state.

For the hypothetical ring-opening of this compound, an energy profile would be constructed by calculating the Gibbs free energies of the reactant, the transition state, and the products (e.g., 1,1-diisopropoxyethene and 1,1-dimethoxyethene).

Table 1: Illustrative Energy Profile for the Hypothetical Ring Opening of this compound (Gas Phase, 298 K)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS | Transition State for Concerted Ring Opening | +35.5 |

| Products | 1,1-Diisopropoxyethene + 1,1-Dimethoxyethene (B1580634) | -15.2 |

Note: Data are hypothetical and for illustrative purposes, based on typical values for cyclobutane ring-opening reactions.

Solvent Effects in Theoretical Reactivity Predictions

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Theoretical calculations performed in the "gas phase" (i.e., on an isolated molecule) can be refined by including a model for the solvent.

The most common methods are implicit solvent models, such as the Polarizable Continuum Model (PCM). chemrxiv.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum of the solvent.

Solvent polarity can differentially stabilize the reactant, transition state, and products.

Nonpolar Solvents: Have a minimal effect on the energetics compared to the gas phase.

Polar Solvents: Can significantly stabilize species with large dipole moments or separated charges. If the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower.

For the ring-opening of this compound, the transition state is expected to have a higher degree of charge separation or polarity than the ground state reactant. Therefore, polar solvents would be predicted to lower the activation barrier. orientjchem.org

Table 2: Illustrative Solvent Effects on the Activation Energy (ΔG‡) for a Hypothetical Cyclobutane Ring Opening

| Solvent | Dielectric Constant (ε) | Illustrative ΔG‡ (kcal/mol) |

| Gas Phase | 1 | 35.5 |

| Toluene | 2.4 | 34.8 |

| Tetrahydrofuran (THF) | 7.5 | 33.1 |

| Acetonitrile (B52724) | 36.6 | 31.9 |

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for mapping reaction energy profiles, they typically focus on stationary points (minima and saddle points). Molecular Dynamics (MD) simulations, in contrast, model the dynamic, time-dependent behavior of a molecule by solving Newton's equations of motion for its atoms.

An MD simulation provides a "movie" of molecular motion, offering insights into:

Solvent Structure and Interactions: MD explicitly models individual solvent molecules, allowing for a detailed investigation of how the solvent arranges around the solute (e.g., this compound). This can reveal specific hydrogen bonding or dipole-dipole interactions that are averaged out in continuum models.

Transport Properties: MD can be used to predict properties like diffusion coefficients, which are related to how the molecule moves through a solution.

For this compound, an MD simulation in a solvent like water or acetonitrile would reveal how the flexible isopropoxy and methoxy groups move and rotate over time and how solvent molecules interact with the ether oxygen atoms. This provides a more realistic and dynamic picture of the molecule in its chemical environment than static quantum calculations alone.

Future Research Directions and Unexplored Chemical Space for 1,1 Diisopropoxy 3,3 Dimethoxycyclobutane

Development of Novel Stereoselective Synthetic Pathways

The synthesis of substituted cyclobutanes is a challenging yet rewarding area of organic chemistry. ntu.ac.uk For 1,1-diisopropoxy-3,3-dimethoxycyclobutane, which is achiral, the development of stereoselective synthetic pathways could introduce chirality and unlock a vast new chemical space. Future research could focus on introducing substituents at the C2 and C4 positions with high levels of stereocontrol.

One potential approach involves the asymmetric [2+2] cycloaddition of a ketene (B1206846) acetal (B89532), such as 1,1-diisopropoxyethene, with 1,1-dimethoxyethene (B1580634), mediated by a chiral Lewis acid or organocatalyst. While the direct cycloaddition of two electron-rich alkenes is thermally forbidden and often challenging, photochemical or catalyst-mediated pathways have proven effective for other systems. nih.gov The goal would be to control the formation of new stereocenters, leading to chiral derivatives of the parent cyclobutane (B1203170).

Another promising avenue is the C-H functionalization of a pre-existing 1,1,3,3-tetraalkoxycyclobutane scaffold. acs.orgnih.gov Using chiral rhodium or palladium catalysts, it may be possible to direct the insertion of carbenes or other functional groups into the C-H bonds at the C2 and C4 positions. nih.gov This would allow for the creation of multiple stereocenters on the cyclobutane ring with high diastereoselectivity and enantioselectivity. acs.orgnih.gov

The success of these pathways would be evaluated by the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the products. The table below illustrates hypothetical outcomes for a proposed catalytic C-H functionalization reaction.

| Catalyst System | Proposed Reaction | Potential d.r. (cis:trans) | Potential e.e. (%) |

| Chiral Rh(II) Carboxylate | C-H insertion with ethyl diazoacetate | >20:1 | >95 |

| Pd(II)/Chiral Ligand | Directed C-H arylation | >15:1 | >90 |

| Chiral Organocatalyst | Michael addition-cyclization | >10:1 | >92 |

| This table presents hypothetical data for potential stereoselective functionalization reactions of the this compound scaffold. |

Exploration of Organocatalytic and Photoredox Transformations

Modern synthetic chemistry has been revolutionized by organocatalysis and photoredox catalysis, which offer mild and environmentally friendly alternatives to traditional metal-catalyzed reactions. nih.gov These methodologies could be applied to this compound to achieve novel transformations.

Organocatalysis: Chiral amines, phosphoric acids, or N-heterocyclic carbenes could be employed to catalyze reactions at or adjacent to the cyclobutane ring. nih.gov For instance, if one of the alkoxy groups were hydrolyzed to a ketone, a vast array of organocatalytic α-functionalization reactions would become accessible. mdpi.com An enantioselective formal [2+2] cycloaddition initiated by a tandem iminium-enamine activation could also be explored to build the cyclobutane core with inherent chirality. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis opens up unique reaction pathways via single-electron transfer (SET) processes. nih.govrsc.org This could be used for the synthesis or functionalization of this compound. A potential synthetic route could involve a photoredox-catalyzed [2+2] cycloaddition of the corresponding electron-rich olefins. organic-chemistry.org Furthermore, photoredox catalysis could enable the functionalization of the cyclobutane ring through the generation of radical intermediates under mild conditions, potentially allowing for C-O or C-C bond-forming reactions at the otherwise inert positions of the ring. rsc.orgresearchgate.net

The table below outlines potential research projects in this area.

| Catalytic Method | Proposed Transformation | Potential Product Class | Significance |

| Organocatalysis | Asymmetric α-alkylation of a derived cyclobutanone (B123998) | Chiral functionalized cyclobutanones | Access to complex chiral building blocks |

| Photoredox Catalysis | Radical addition to a C-H bond | 2-Substituted cyclobutane derivatives | Mild conditions for C-H functionalization |

| Dual Catalysis | Combined photoredox and organocatalysis | Enantioenriched functionalized cyclobutanes | Novel reactivity and high stereocontrol |

| This table illustrates potential research avenues using organocatalytic and photoredox transformations on the this compound system. |

Utilization in Green Chemistry Methodologies

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.edu The unique structure of this compound could be leveraged in the context of green chemistry.

Future research could explore its synthesis using solvent-free methods or benign solvents like water or supercritical fluids. mit.edu Mechanochemistry, where reactions are induced by mechanical force, could provide a solvent-free route to its derivatives. Atom-economical reactions, such as catalytic cycloadditions, would be a primary focus for its synthesis, minimizing waste generation. mit.edu

Furthermore, this compound itself could be investigated as a "green" chemical. The alkoxy groups could potentially be derived from renewable resources like isopropanol (B130326) and methanol (B129727). The strained cyclobutane ring stores a significant amount of energy, which could be released in a controlled manner for synthetic purposes, potentially driving reactions without the need for harsh reagents or high temperatures. researchgate.net Its potential as a bio-based solvent or a building block for biodegradable polymers could also be an important area of investigation.

Potential in Supramolecular Chemistry and Materials Science Applications

The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for applications in supramolecular chemistry and materials science. lifechemicals.com The four alkoxy groups on this compound provide handles for further functionalization, allowing for the construction of more complex molecular architectures.

Supramolecular Chemistry: By replacing the alkoxy groups with functionalities capable of non-covalent interactions (e.g., hydrogen bonding, π-stacking), derivatives of this compound could be designed as building blocks for self-assembling systems. nih.gov These could form well-defined supramolecular structures such as capsules, cages, or coordination polymers. The stereochemistry of the cyclobutane core would play a crucial role in directing the self-assembly process. researchgate.net

Materials Science: The incorporation of the this compound unit into polymers could lead to materials with novel properties. nih.gov The rigid cyclobutane core could enhance the thermal stability and mechanical strength of polymers. The inherent ring strain could be utilized to create stress-responsive materials or mechanophores, where the application of mechanical force induces a chemical reaction, such as the cleavage of the cyclobutane ring. acs.orgduke.eduresearchgate.net This could lead to self-healing materials or polymers that change color or other properties in response to stress.

| Application Area | Proposed Derivative | Potential Property/Function |

| Supramolecular Chemistry | Cyclobutane-tetracarboxylic acid | Building block for metal-organic frameworks (MOFs) |

| Materials Science | Cyclobutane-diol for polyester (B1180765) synthesis | Polymer with high thermal stability |

| Mechanochemistry | Polymer containing cyclobutane backbone | Stress-responsive material with self-healing properties |

| This table outlines potential applications of functionalized derivatives of this compound in supramolecular chemistry and materials science. |

Mechanistic Deepening through Advanced Analytical and Computational Synergies

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and materials. Future research on this compound should integrate advanced analytical techniques and computational chemistry to elucidate the intricate details of its formation and reactivity.

Advanced Analytical Techniques: The stereochemical outcome of reactions involving the cyclobutane scaffold could be unambiguously determined using advanced NMR techniques (e.g., NOESY, ROESY) and single-crystal X-ray diffraction. Chiral chromatography methods would be essential for separating and quantifying enantiomers produced in asymmetric syntheses. In-situ spectroscopic methods, such as reaction monitoring by IR or NMR, could provide valuable kinetic data and help identify reactive intermediates.

Computational Synergies: Density Functional Theory (DFT) calculations could be employed to model reaction pathways and transition states for the synthesis and functionalization of this compound. acs.orgnih.gov This would provide insights into the factors controlling stereoselectivity and reactivity. For example, computational studies could help in the rational design of catalysts for stereoselective C-H functionalization by predicting the most favorable catalyst-substrate interactions. Molecular dynamics simulations could be used to study the conformational behavior of polymers containing the cyclobutane unit and to understand the mechanism of mechanochemical activation. nih.gov

The synergy between experimental and computational approaches would accelerate the exploration of the chemical space around this compound and facilitate the discovery of new reactions and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.